2-(3-Bromo-4-fluorophenyl)propan-1-amine
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Overview
Description
2-(3-Bromo-4-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11BrFN It is a derivative of phenylpropanamine, featuring a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 4-fluoroacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-fluoroacetophenone.
Reduction: The ketone group of 3-bromo-4-fluoroacetophenone is reduced to an alcohol using a reducing agent like sodium borohydride, resulting in 3-bromo-4-fluorophenylethanol.
Amination: The alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source under suitable conditions, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., hydroxyl, alkoxy, or amino groups) under suitable conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxylamine, alkoxides, or amines in the presence of a base or catalyst.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)propan-1-amine
- 2-(3-Bromo-4-methylphenyl)propan-1-amine
- 2-(3-Bromo-4-nitrophenyl)propan-1-amine
Uniqueness
2-(3-Bromo-4-fluorophenyl)propan-1-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly affect its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C9H11BrFN |
---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-6(5-12)7-2-3-9(11)8(10)4-7/h2-4,6H,5,12H2,1H3 |
InChI Key |
PMBWWWAUXJOJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
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